molecular formula C10H10BrNOS2 B1379264 [5-(Aminomethyl)-2-thienyl](3-thienyl)methanone hydrobromide CAS No. 1822668-20-1

[5-(Aminomethyl)-2-thienyl](3-thienyl)methanone hydrobromide

Cat. No.: B1379264
CAS No.: 1822668-20-1
M. Wt: 304.2 g/mol
InChI Key: XQEASBJICCTVCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-(Aminomethyl)-2-thienylmethanone hydrobromide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-thienylmethanone hydrobromide can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the thiophene ring .

Scientific Research Applications

5-(Aminomethyl)-2-thienylmethanone hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-thienylmethanone hydrobromide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Biological Activity

5-(Aminomethyl)-2-thienyl(3-thienyl)methanone hydrobromide is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features that include thienyl rings and an aminomethyl substituent. This article explores its biological activities, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Thienyl Rings : Two thiophene rings connected by a methanone group.
  • Aminomethyl Group : This functional group enhances the compound's ability to interact with biological targets.

The hydrobromide form improves solubility and stability, making it suitable for various biological assays.

The biological activity of 5-(Aminomethyl)-2-thienyl(3-thienyl)methanone hydrobromide is attributed to its interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds, while the thienyl rings can engage in π-π interactions with enzymes and receptors. This interaction can modulate their activity, leading to various biological effects such as:

  • Antimicrobial Activity : Inhibition of bacterial growth.
  • Anticancer Properties : Induction of apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that thienyl derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-(Aminomethyl)-2-thienyl(3-thienyl)methanone hydrobromide have shown efficacy against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Studies suggest that thienyl compounds possess anticancer properties. For example, similar derivatives have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as HeLa and A549. In vitro assays have demonstrated promising results, indicating potential therapeutic applications in oncology .

Study on Antimicrobial Efficacy

In a comparative study, thienyl derivatives were tested against common pathogens. The results showed that 5-(Aminomethyl)-2-thienyl(3-thienyl)methanone hydrobromide exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Compound MIC (µg/mL) Target Pathogen
5-(Aminomethyl)-2-thienyl(3-thienyl)methanone hydrobromide62.5E. coli
Similar Thienyl Derivative78.12S. aureus

Study on Anticancer Activity

In another investigation focusing on anticancer properties, the compound's effects on HeLa cells were assessed. The IC50 values indicated significant cytotoxicity, suggesting its potential as a chemotherapeutic agent .

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

Properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-thiophen-3-ylmethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2.BrH/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7;/h1-4,6H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEASBJICCTVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C2=CC=C(S2)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(Aminomethyl)-2-thienyl](3-thienyl)methanone hydrobromide
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[5-(Aminomethyl)-2-thienyl](3-thienyl)methanone hydrobromide
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[5-(Aminomethyl)-2-thienyl](3-thienyl)methanone hydrobromide
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[5-(Aminomethyl)-2-thienyl](3-thienyl)methanone hydrobromide
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[5-(Aminomethyl)-2-thienyl](3-thienyl)methanone hydrobromide
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[5-(Aminomethyl)-2-thienyl](3-thienyl)methanone hydrobromide

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